BenchChemオンラインストアへようこそ!

2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Unlike generic pyrimidinyl acrylic acids or 2,4-dioxo uracil derivatives, this mono-oxo-1,6-dihydropyrimidine compound (CAS 119813-25-1) delivers distinct regioselectivity in Michael addition and halogenation due to its unique tautomeric equilibrium. Essential for SAR programs comparing mono-oxo vs dioxo scaffolds—the 16 g/mol mass difference and altered H-bond profile produce divergent target binding. Avoid confounding results: specify 6-oxo-1,6-dihydropyrimidine substitution. Available at 95% purity for antiviral/anticancer nucleoside analog synthesis and analytical reference standards.

Molecular Formula C7H6N2O3
Molecular Weight 166.136
CAS No. 119813-25-1
Cat. No. B2479171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-
CAS119813-25-1
Molecular FormulaC7H6N2O3
Molecular Weight166.136
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)C=CC(=O)O
InChIInChI=1S/C7H6N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h1-4H,(H,10,11)(H,8,9,12)/b2-1+
InChIKeyCCCQGWURFCVAHM-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Propenoic Acid, 3-(1,6-Dihydro-6-Oxo-5-Pyrimidinyl)- (CAS 119813-25-1): Procurement-Ready Chemical Identity and Structure Overview


2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- (CAS 119813-25-1), also referred to as (E)-3-(6-oxo-1,6-dihydropyrimidin-5-yl)prop-2-enoic acid or uracil acrylic acid, is a pyrimidine-containing α,β-unsaturated carboxylic acid with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.13 g/mol . The compound features a 6-oxo-1,6-dihydropyrimidine core conjugated to an acrylic acid moiety via the C-5 position, yielding a distinct hexatriene-like chromophore that differentiates it spectroscopically and structurally from both fully aromatic pyrimidine analogs and 2,4-dioxo uracil derivatives . It is commercially available as a research chemical in purities of ≥95% from multiple vendors, including 10xchem (Item TX027ZFV), AKSci (Catalog 1653CV), and CymitQuimica, with documented MDL identifier MFCD28676694 .

Why 2-Propenoic Acid, 3-(1,6-Dihydro-6-Oxo-5-Pyrimidinyl)- Cannot Be Replaced by Other Pyrimidinyl Acrylic Acids: Crucial Structural Distinctions for Procurement Decisions


Procurement decisions involving pyrimidinyl acrylic acid derivatives often assume functional interchangeability among regioisomers and oxidation-state variants. However, 2-propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- occupies a unique structural niche that renders generic substitution scientifically unsound. Unlike (E)-3-(pyrimidin-5-yl)acrylic acid (CAS 123530-65-4), which lacks the 6-oxo substituent and possesses only two nitrogen atoms in a fully aromatic ring, this compound contains a mono-oxo-1,6-dihydropyrimidine tautomer that alters its hydrogen-bond donor/acceptor profile and UV–visible absorption characteristics . Compared with (E)-5-(2-carboxyvinyl)uracil (CAS 57412-59-6), the 2,4-dioxo uracil analog, the absence of the C-2 carbonyl in the target compound changes both the oxidation state (C₇H₆N₂O₃ vs. C₇H₆N₂O₄) and the capacity for tautomerization-dependent reactivity . These structural distinctions directly impact synthetic utility—the mono-oxo pyrimidinone intermediate generates different regiochemical outcomes in Michael addition and halogenation reactions than its 2,4-dioxo counterparts . Consequently, selecting a generic pyrimidinyl acrylic acid without verifying the 6-oxo-1,6-dihydropyrimidine substitution pattern risks producing incorrect synthetic intermediates or invalid biological structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 2-Propenoic Acid, 3-(1,6-Dihydro-6-Oxo-5-Pyrimidinyl)- Against Closest Structural Analogs


Molecular Formula and Oxidation-State Differentiation: Mono-Oxo Pyrimidinone vs. 2,4-Dioxo Uracil Scaffolds

The target compound (C₇H₆N₂O₃, MW 166.13) contains one fewer oxygen atom than (E)-5-(2-carboxyvinyl)uracil (C₇H₆N₂O₄, MW 182.13), reflecting the absence of the C-2 carbonyl group that defines the uracil 2,4-dioxo scaffold . This difference in oxidation state fundamentally alters the heterocycle's tautomeric equilibrium: the mono-oxo pyrimidinone can exist in 6-hydroxy-pyrimidine and 6-oxo-1,6-dihydropyrimidine tautomeric forms, whereas the 2,4-dioxo system is constrained to a narrower tautomeric distribution . The practical consequence is that the target compound presents a distinct hydrogen-bonding surface and nucleophilic/electrophilic reactivity profile compared to uracil-derived acrylic acids, making it a non-interchangeable building block in medicinal chemistry campaigns that use the pyrimidinone core as a scaffold .

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

UV–Visible Spectroscopic Differentiation: Hexatriene Chromophore Absence in Non-Conjugated Pyrimidine Analogs

Ultraviolet spectroscopic analysis by Lee and Kim (1991) demonstrated that 5-uracilylacrylic acid derivatives—the compound class encompassing the target molecule—exhibit absorption at wavelengths consistent with a hexatriene chromophore formed by conjugation of the C5–C6 olefinic bond of the pyrimidine ring with the exocyclic acrylic acid double bond . In contrast, 5-formyluracil and 6-formyluracil showed bathochromic shifts characteristic of simple conjugated carbonyl compounds rather than the extended π-system seen in the acrylic acid derivatives . This spectral signature is absent in (E)-3-(pyrimidin-5-yl)acrylic acid (CAS 123530-65-4), which lacks the 6-oxo substituent and therefore does not generate the same extended conjugation pathway . The presence of this hexatriene chromophore provides a definitive UV–visible identity check that can distinguish the target compound from non-conjugated or differently substituted pyrimidinyl acrylic acids during incoming quality control .

Analytical Chemistry Spectroscopy Quality Control

Synthetic Intermediate Utility: Regioselective Halogenation at the C5-Acrylic Acid Moiety vs. Non-Halogenatable Analogs

The target compound and its closely related 2,4-dioxo analog (E)-5-(2-carboxyvinyl)uracil serve as critical intermediates for the synthesis of (E)-5-(2-halogenovinyl)uracil derivatives, which are established antiviral and anticancer nucleoside precursors . In the published synthetic route, treatment of (E)-5-(2-carboxyvinyl)uracil with N-halogenosuccinimide (NXS) yields (E)-5-(2-bromovinyl)uracil, (E)-5-(2-chlorovinyl)uracil, and (E)-5-(2-iodovinyl)uracil through halodecarboxylation . The mono-oxo pyrimidinone variant (the target compound, CAS 119813-25-1) is expected to undergo analogous halodecarboxylation, but with differential regiochemical outcomes due to the altered electron density of the 6-oxo-1,6-dihydropyrimidine ring compared to the 2,4-dioxo uracil system . By contrast, (E)-3-(pyrimidin-5-yl)acrylic acid, which lacks the ring carbonyl altogether, cannot participate in the same tautomer-directed halogenation pathway and yields distinct product profiles . This synthetic pathway specificity means that procurement of the correct mono-oxo intermediate is mandatory for research programs targeting 5-substituted pyrimidinone nucleoside libraries.

Synthetic Chemistry Nucleoside Chemistry Antiviral Research

Commercial Availability and Purity Benchmarking: Procurement-Grade Specifications vs. Closest Available Analogs

The target compound is available from multiple reputable vendors at a standardized purity of ≥95%, with documented pricing and lead times suitable for research procurement planning . 10xchem offers the compound (Item TX027ZFV) in quantities from 50 mg to 5 g with pricing ranging from $212.00 (50 mg) to $2,240.00 (5 g) and a 2-week lead time . AKSci lists the compound under catalog 1653CV at 95% minimum purity . CymitQuimica provides the compound under HS code 2933599590 (heterocyclic compounds with pyrimidine ring), facilitating international procurement logistics . In contrast, the closely related (E)-5-(2-carboxyvinyl)uracil (CAS 57412-59-6) is available from different vendors (e.g., BOC Sciences, AKSci 9036CB) at similar purity but at a different molecular weight specification (182.13 vs. 166.13), creating a risk of incorrect ordering if the CAS number is not rigorously verified . The MDL identifier MFCD28676694 uniquely maps to CAS 119813-25-1 and provides an additional cross-check against inadvertent substitution .

Chemical Procurement Quality Assurance Supply Chain

Optimal Research and Industrial Application Scenarios for 2-Propenoic Acid, 3-(1,6-Dihydro-6-Oxo-5-Pyrimidinyl)- Based on Quantitative Differentiation Evidence


Synthesis of 5-Substituted-6-Oxo-1,6-Dihydropyrimidine Libraries via Halodecarboxylation

The target compound is the optimal starting material for medicinal chemistry programs that require 5-(2-halogenovinyl)-6-oxo-1,6-dihydropyrimidine scaffolds as potential antiviral or anticancer nucleoside analogs. Unlike the 2,4-dioxo uracil route, which yields halogenovinyl uracils, the mono-oxo pyrimidinone intermediate produces products with a differentiated hydrogen-bonding profile that may confer altered target selectivity . The commercial availability at 95% purity from multiple vendors with documented lead times supports timely procurement for library synthesis campaigns .

Spectroscopic Reference Standard for Conjugated Pyrimidinone Chromophore Characterization

Given the documented UV–visible absorption characteristics of the hexatriene chromophore in 5-uracilylacrylic acid derivatives, this compound can serve as a reference standard for analytical method development and quality control of pyrimidinone-containing compounds . Its distinct spectral signature, which differs from both 5-formyluracil and non-oxo pyrimidinyl acrylic acids, enables unambiguous identity confirmation in incoming material release testing .

Building Block for Dihydropyrimidine Derivative Synthesis in Process Chemistry

The compound's mono-oxo-1,6-dihydropyrimidine core makes it a preferred intermediate for the synthesis of more complex dihydropyrimidine derivatives used in pharmaceutical process development. Patent literature (e.g., Sunshine Lake Pharma, JP6434511; US-9499561-B2) documents the use of 6-oxo-1,6-dihydropyrimidine intermediates in the preparation of fused pyrimidine compounds and dihydropyrimidine derivatives with therapeutic applications . The unique tautomeric equilibrium of the mono-oxo system enables regioselective functionalization that is not accessible with 2,4-dioxo uracil starting materials.

Structure-Activity Relationship (SAR) Studies Differentiating 6-Oxo vs. 2,4-Dioxo Pyrimidine Scaffolds

For research groups systematically comparing the biological activity of mono-oxo pyrimidinone versus 2,4-dioxo uracil scaffolds, procuring the correct compound (CAS 119813-25-1, C₇H₆N₂O₃) is essential to avoid confounding SAR conclusions. The 16 g/mol mass difference and distinct hydrogen-bonding surface between these scaffolds can produce divergent target-binding profiles, making procurement accuracy critical for valid head-to-head comparisons .

Quote Request

Request a Quote for 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.